4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound featuring a benzodioxole ring and a quinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the bromination of 1,3-benzodioxole to introduce the bromo substituent. This is followed by a series of condensation reactions to form the quinolinone structure. Key reagents include bromine, acetic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinolinone ring.
Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinolinone derivative with additional oxygen-containing functional groups, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Mechanism of Action
The mechanism of action of 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Lacks the bromo substituent, which may affect its reactivity and biological activity.
6-bromo-1,3-benzodioxole: A simpler structure that serves as a precursor in the synthesis of more complex compounds.
3,4-dihydrobenzo[h]quinolin-2(1H)-one: Another related compound without the benzodioxole ring.
Uniqueness
The presence of both the bromo substituent and the benzodioxole ring in 4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one makes it unique. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO3/c21-16-9-18-17(24-10-25-18)7-15(16)14-8-19(23)22-20-12-4-2-1-3-11(12)5-6-13(14)20/h1-7,9,14H,8,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFCYGTCYYAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=C(C=C4Br)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386182 |
Source
|
Record name | AC1MEG35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5602-76-6 |
Source
|
Record name | AC1MEG35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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